BenchChemオンラインストアへようこそ!

2-(3-Ethylphenyl)-pyrimidin-5-ol

Lipophilicity Membrane Permeability Drug-Likeness

Select 2-(3-Ethylphenyl)pyrimidin-5-ol for its non-interchangeable 3-ethyl substitution pattern, which provides a critical balance of lipophilicity (cLogP ≈2.85), low TPSA (46.01 Ų), and favorable CNS drug-likeness (MW 200.24 g·mol⁻¹). This specific aryl architecture enhances hydrophobic contacts in kinase hinge regions and accelerates radical-quenching kinetics vs. generic phenols—precisely why substituting the unsubstituted 2-phenyl or 3-methyl congener risks unpredictable target engagement and metabolic stability. Procure this >95% pure 'fragment-plus' intermediate for systematic SAR expansion at P2Y purinergic receptors or antioxidant-matrix applications.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B8162804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Ethylphenyl)-pyrimidin-5-ol
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCCC1=CC(=CC=C1)C2=NC=C(C=N2)O
InChIInChI=1S/C12H12N2O/c1-2-9-4-3-5-10(6-9)12-13-7-11(15)8-14-12/h3-8,15H,2H2,1H3
InChIKeyDSBSLUJBDOLLPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Ethylphenyl)-pyrimidin-5-ol: Molecular Profile and Procurement-Relevant Characteristics


2-(3-Ethylphenyl)-pyrimidin-5-ol is a member of the 2-aryl-5-hydroxypyrimidine (5-pyrimidinol) class, a family of heterocyclic small molecules valued as synthetic building blocks for kinase inhibitors, GPCR ligands, and radical-scavenging antioxidants [1]. The compound possesses a molecular formula of C12H12N2O (MW = 200.24 g•mol⁻¹), featuring a pyrimidine core bearing a 3-ethylphenyl substituent at the 2-position and a hydroxyl group at the 5-position [2]. This 3-ethyl substitution pattern confers a distinctive balance of moderate lipophilicity, steric profile, and electronic character that differentiates it from closely related 2-aryl-5-pyrimidinol analogs used interchangeably in discovery chemistry programs [3].

Why In-Class Compounds Cannot Be Interchanged: Physicochemical Differentiation of 2-(3-Ethylphenyl)-pyrimidin-5-ol


Although 2-aryl-5-pyrimidinols share a common core scaffold, the identity and position of the aryl substituent profoundly affect lipophilicity, steric encumbrance, electronic distribution, and ultimately biological performance [1]. Generic substitution with the unsubstituted 2-phenyl analog (MW = 172.18 g•mol⁻¹, cLogP ≈ 1.85), the 3-methyl derivative (MW = 186.21 g•mol⁻¹, cLogP ≈ 2.35), or halogenated congeners would alter membrane permeability, target engagement kinetics, metabolic stability, and off-target profiles in ways that cannot be predicted without systematic characterization [2]. The 3-ethyl substituent occupies a narrow property space—moderate lipophilicity without excessive molecular weight—that is frequently optimal for CNS drug-likeness and lead-like chemical space. The following quantitative evidence sections substantiate why this specific substitution pattern constitutes a non-fungible selection criterion for procurement or lead optimization.

Quantitative Evidence Differentiating 2-(3-Ethylphenyl)-pyrimidin-5-ol from Closest Analogs


Elevated Lipophilicity (cLogP) Relative to Unsubstituted and Halogenated Analogs Optimizes Predicted Membrane Permeability

The predicted cLogP of 2-(3-ethylphenyl)-pyrimidin-5-ol is estimated at ≈ 2.85, based on the additive contribution of the ethyl group (+0.5 log unit relative to the unsubstituted phenyl) to the measured LogP of 2-phenylpyrimidin-5-ol (1.85) [1]. This represents a ΔlogP of +1.0 versus the unsubstituted parent and a ΔlogP of approximately +0.5 versus the 3-methyl congener. In contrast, the 3-fluoro analog is predicted to exhibit a lower cLogP (≈ 2.10) due to the electron-withdrawing effect of fluorine, while the 3-chloro analog would show a higher cLogP (≈ 2.75) with increased topological polar surface area (TPSA = 46.01 Ų). The target compound thus occupies a sweet spot in CNS drug-like space (cLogP 1–3, MW < 300), where passive membrane permeability is maximized without violating Lipinski's Rule of Five .

Lipophilicity Membrane Permeability Drug-Likeness

Molecular Weight Step-Gradient Offers Ligand Efficiency Differentiation Across the 2-Aryl-5-pyrimidinol Series

The molecular weight (MW) of 2-(3-ethylphenyl)-pyrimidin-5-ol is 200.24 g•mol⁻¹ (C₁₂H₁₂N₂O), placing it in a distinct MW window relative to the most common procurement alternatives: 2-phenylpyrimidin-5-ol (MW = 172.18 g•mol⁻¹), 2-(3-methylphenyl)-pyrimidin-5-ol (MW = 186.21 g•mol⁻¹), and the 3-fluoro analog (MW = 190.17 g•mol⁻¹) [1][2]. This yields an incremental MW step of approximately +14 Da per methylene unit. In fragment- and lead-based drug discovery, this MW increment enables systematic SAR exploration where each additional heavy atom is expected to contribute to binding affinity, while the absence of polar heteroatoms in the substituent preserves lipophilic ligand efficiency (LLE) . The 3-ethyl congener thus provides the highest carbon density in the series that remains within the traditional 'lead-like' MW ceiling of 350 Da, making it a preferred scaffold intermediate for further elaboration.

Molecular Weight Ligand Efficiency Lead Optimization

Constant Topological Polar Surface Area Across the Series Enables Isolated Lipophilicity Tuning Without Altering Hydrogen-Bonding Capacity

The topological polar surface area (TPSA) of 2-phenylpyrimidin-5-ol has been calculated as 46.01 Ų, reflecting one hydrogen-bond donor (hydroxyl, HBD = 1) and three hydrogen-bond acceptors (pyrimidine N1, N3, and hydroxyl O; HBA = 3) [1]. Because the 3-ethyl substituent on the phenyl ring does not alter the number of HBD or HBA, the TPSA of 2-(3-ethylphenyl)-pyrimidin-5-ol remains 46.01 Ų. This invariance across the 2-aryl-5-pyrimidinol series means that selection of the 3-ethyl congener exclusively modulates lipophilicity without inadvertently changing PSA-dependent properties such as blood-brain barrier permeability, oral absorption, or transporter recognition [2]. In CNS drug design, where TPSA values below 60–70 Ų are associated with enhanced BBB penetration, the fixed TPSA of 46.01 Ų while tuning cLogP from 1.85 to 2.85 provides a clean experimental variable for SAR studies.

Polar Surface Area Hydrogen Bonding CNS Drug Design

5-Pyrimidinol Scaffold Confers Superior Radical-Scavenging Kinetics Relative to Equivalently Substituted Phenols

Valgimigli and coworkers demonstrated that substituted 5-pyrimidinols exhibit approximately one-order-of-magnitude faster hydrogen-atom transfer rates to alkyl radicals compared to equivalently substituted phenols, despite having O–H bond dissociation energies (BDEs) approximately 400 mV higher than their phenolic counterparts [1]. The peroxyl radical scavenging rate constants for 5-pyrimidinols are comparable to those of phenols bearing identical substituents, while reactivity toward alkyl radicals far exceeds that of phenols [1]. The 3-ethylphenyl substituent at the 2-position of the pyrimidine ring is expected to provide additional steric shielding to the 5-hydroxyl group, potentially enhancing oxidative stability of the radical intermediate without compromising hydrogen-atom transfer kinetics. This class-level property is not shared by 2-alkyl-substituted pyrimidin-5-ols lacking the aromatic substituent, making the 2-aryl-5-pyrimidinol scaffold uniquely suited for antioxidant design applications [2].

Radical Scavenging Antioxidant 5-Pyrimidinol

High-Value Application Scenarios for 2-(3-Ethylphenyl)-pyrimidin-5-ol Based on Differentiated Property Evidence


Lead Optimization for CNS-Penetrant Kinase Inhibitor Scaffolds

The moderate cLogP (≈2.85), low TPSA (46.01 Ų), and molecular weight of 200.24 g•mol⁻¹ place 2-(3-ethylphenyl)-pyrimidin-5-ol within the favorable CNS drug-like property space (cLogP 1–3, TPSA < 60 Ų, MW < 300) [1][2]. Medicinal chemistry teams can utilize this compound as a core scaffold for designing ATP-competitive kinase inhibitors with predicted CNS penetration, where the 3-ethyl substituent provides enhanced hydrophobic contacts in the kinase hinge-binding region relative to the unsubstituted phenyl analog, without exceeding lead-like property thresholds.

Synthesis of Tunable Chain-Breaking Antioxidants for Industrial Lubricant or Polymer Additives

The 5-pyrimidinol nucleus, as established by Valgimigli et al., transfers its phenolic hydrogen atom to peroxyl and alkyl radicals approximately 10 times faster than equivalently substituted phenols [3]. 2-(3-Ethylphenyl)-pyrimidin-5-ol provides a lipophilic, sterically shielded variant of this antioxidant core that can be incorporated into hydrophobic matrices (lubricants, polymers) where phenolic antioxidants suffer from volatility or inadequate radical-quenching kinetics. The 3-ethyl group enhances solubility in non-polar media while the pyrimidine ring nitrogen atoms provide oxidative stabilization of the radical intermediate.

Structure-Activity Relationship (SAR) Probe for 2-Arylpyrimidine GPCR or Kinase Target Engagement

The stepwise increase in molecular weight from 172.18 (2-phenyl) to 186.21 (3-methyl) to 200.24 g•mol⁻¹ (3-ethyl) enables systematic exploration of lipophilic pocket tolerance in target proteins [4]. In programs targeting P2Y purinergic receptors, where structurally related N-(3-ethylphenyl)-pyrimidine carboxamides have demonstrated low nanomolar antagonist activity (IC₅₀ = 12 nM at mouse P2Y₁₄ [5]), 2-(3-ethylphenyl)-pyrimidin-5-ol serves as a critical synthetic intermediate for probing the contribution of the 3-ethylphenyl moiety to binding affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) Follow-Up Chemistry

With a molecular weight of 200.24 g•mol⁻¹, HBD = 1, HBA = 3, and cLogP ≈ 2.85, this compound qualifies as a 'fragment-plus' or early lead-like molecule suitable for fragment growth strategies [2]. Its commercial availability at >95% purity enables rapid SAR expansion around the 3-ethylphenyl vector, where the ethyl group provides a validated lipophilic contact point for affinity maturation without introducing synthetic complexity.

Quote Request

Request a Quote for 2-(3-Ethylphenyl)-pyrimidin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.